5-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol
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Overview
Description
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol is an organic compound characterized by the presence of methoxy, trifluoromethyl, and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Products with substituted methoxy or trifluoromethyl groups.
Scientific Research Applications
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The phenol group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-3-4-10(7-13(9)19)12-8-11(15(16,17)18)5-6-14(12)20-2/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDDUVQDLDSLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684047 |
Source
|
Record name | 2'-Methoxy-4-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-38-4 |
Source
|
Record name | 2'-Methoxy-4-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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